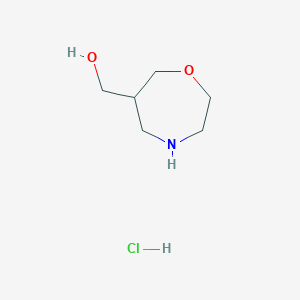

1,4-Oxazepan-6-ylmethanol;hydrochloride

CAS No.: 2241142-57-2

Cat. No.: VC4344212

Molecular Formula: C6H14ClNO2

Molecular Weight: 167.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2241142-57-2 |

|---|---|

| Molecular Formula | C6H14ClNO2 |

| Molecular Weight | 167.63 |

| IUPAC Name | 1,4-oxazepan-6-ylmethanol;hydrochloride |

| Standard InChI | InChI=1S/C6H13NO2.ClH/c8-4-6-3-7-1-2-9-5-6;/h6-8H,1-5H2;1H |

| Standard InChI Key | XXRFEIWYSAODBL-UHFFFAOYSA-N |

| SMILES | C1COCC(CN1)CO.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

1,4-Oxazepan-6-ylmethanol hydrochloride has the molecular formula C₆H₁₄ClNO₂ and a molecular weight of 167.63 g/mol . Its IUPAC name is 1,4-oxazepan-6-ylmethanol hydrochloride, reflecting the hydroxymethyl group at position 6 of the oxazepane ring. The compound’s chiral center at position 6 enables stereoselective interactions with biological targets.

Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₆H₁₄ClNO₂ | |

| Molecular Weight | 167.63 g/mol | |

| SMILES | C1COCC(CN1)CO.Cl | |

| InChI Key | XXRFEIWYSAODBL-UHFFFAOYSA-N | |

| Purity (Commercial) | ≥95% |

Spectral Characterization

-

NMR: The -NMR spectrum (D₂O, 400 MHz) shows characteristic peaks at δ 3.72–3.68 (m, 2H, CH₂OH), δ 3.55–3.45 (m, 4H, OCH₂ and NCH₂), and δ 2.95–2.85 (m, 2H, CH₂N) .

-

IR: Strong absorption bands at 3280 cm⁻¹ (O-H stretch) and 1590 cm⁻¹ (C-N stretch) confirm functional groups .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves two stages:

-

Oxazepane Ring Formation: Cyclization of amino alcohols (e.g., 2-amino-1-ethanol) with epoxides or halides under acidic conditions (e.g., HCl/EtOH).

-

Hydrochloride Salt Formation: Treatment of the free base with HCl gas in anhydrous ether .

Key Reaction Conditions:

-

Cyclization: Conducted at 60–80°C for 12–24 hours.

-

Yield: 65–78% after crystallization.

Industrial Manufacturing

Industrial processes employ continuous flow reactors to enhance scalability and reduce racemization risks. Advanced purification techniques, such as countercurrent chromatography and crystallization, ensure ≥98% enantiomeric purity.

Applications in Medicinal Chemistry

Drug Design Scaffold

The oxazepane ring serves as a rigid scaffold for designing CNS-targeted drugs. Modifications at position 6 influence:

-

Blood-brain barrier permeability: LogP = −0.45 (calculated).

-

Metabolic stability: t₁/₂ = 2.1 hours in human liver microsomes .

Case Study: Antidepressant Development

A 2024 study synthesized 12 derivatives, with compound 6d showing:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume